BenchChemオンラインストアへようこそ!

13-Deoxycarminomycin

Antibacterial MIC Anthracycline

13-Deoxycarminomycin (CAS 76034-18-9) is the only anthracycline lacking the 13-keto group, delivering a proven 4.7–6.3-fold greater cytotoxicity than carminomycin/daunorubicin against P388/S cells (IC50 1.5 ng/mL) and a distinct IC50 of 7.5 ng/mL against doxorubicin-resistant P388/Dx cells—making it an irreplaceable positive control for cross-resistance calibration. As the biosynthetic precursor to 13-dihydrocarminomycin via DoxA-catalyzed hydroxylation, it is an essential reference standard for ANDA QC, pathway flux quantification, and biocatalytic anthracycline production. Request your batch today.

Molecular Formula C26H29NO9
Molecular Weight 499.5 g/mol
CAS No. 76034-18-9
Cat. No. B1664541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Deoxycarminomycin
CAS76034-18-9
Synonyms13-Deoxycarminomycin;  Antibiotic D 788-11;  R 20X;  R-20X;  R20X; 
Molecular FormulaC26H29NO9
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1
InChIKeyUHYFCDBUKBJSFA-JYFLSIMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

13-Deoxycarminomycin (CAS 76034-18-9): A Cytotoxic Anthracycline Antibiotic with Quantifiable Differentiation for Procurement


13-Deoxycarminomycin (CAS 76034-18-9) is a cytotoxic anthracycline antibiotic biosynthetically produced by Streptomyces peucetius var. carminatus, a biochemical mutant derived from the doxorubicin-producing strain S. peucetius var. caesius [1]. It belongs to the anthracycline class of DNA intercalating agents and is structurally distinguished from its clinical analogs by the absence of the 13-keto group [2]. This structural divergence imparts distinct quantitative activity profiles that are critical for scientific selection and cannot be inferred from class-level generalizations.

Why 13-Deoxycarminomycin Cannot Be Substituted by Other Anthracyclines: Structural and Biosynthetic Evidence


In-class substitution of 13-deoxycarminomycin with structurally proximate anthracyclines such as carminomycin or daunorubicin is scientifically unjustifiable due to quantifiable divergences in antimicrobial potency, differential cytotoxicity against resistant cancer phenotypes, and distinct biosynthetic pathway positioning [1]. The 13-deoxy modification fundamentally alters the molecule's interaction with both cellular targets and enzymatic processing machinery, as demonstrated by the substrate specificity of the DoxA cytochrome P450 monooxygenase [2]. The following quantitative evidence establishes that 13-deoxycarminomycin occupies a unique functional niche that cannot be approximated by its closest analogs.

13-Deoxycarminomycin Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Antibacterial Potency Differentiation: MIC Values for 13-Deoxycarminomycin vs. Daunorubicin and Carminomycin

13-Deoxycarminomycin demonstrates distinct antibacterial potency against Gram-positive bacteria compared to daunorubicin and carminomycin. Against Bacillus subtilis ATCC 6633, the MIC of 13-deoxycarminomycin is 6.25 μg/mL, whereas carminomycin is inactive at this concentration [1]. Against Staphylococcus aureus ATCC 6538-P, 13-deoxycarminomycin exhibits an MIC of 12.5 μg/mL, and against Sarcina lutea ATCC 9341, the MIC is 1.56 μg/mL [2].

Antibacterial MIC Anthracycline

Cytotoxicity Against HeLa Cells: 13-Deoxycarminomycin Shows Intermediate Potency Between Daunorubicin and Carminomycin

In a colony inhibition assay on HeLa cells with 24-hour treatment, 13-deoxycarminomycin was found to be more active than daunorubicin but less active than carminomycin [1]. At a dose of 25 ng/mL, 13-deoxycarminomycin produced colony counts of 13% of untreated controls, compared to 48-47% for daunorubicin at the same dose [2]. At 6.2 ng/mL, 13-deoxycarminomycin reduced colony formation to 70% of controls, whereas carminomycin at 6.2 ng/mL reduced colonies to 33% of controls [3].

Cytotoxicity HeLa Colony inhibition

Superior Cytotoxicity Against Doxorubicin-Sensitive P388 Leukemia Cells

Against P388/S (doxorubicin-sensitive) murine leukemia cells following 48-hour treatment, 13-deoxycarminomycin exhibited greater cytotoxicity than both daunorubicin and carminomycin [1]. The IC50 values were 1.5 ng/mL for 13-deoxycarminomycin, 9.5 ng/mL for daunorubicin, and 7.0 ng/mL for carminomycin [2]. Notably, against doxorubicin-resistant P388/Dx cells, 13-deoxycarminomycin maintained high activity with an IC50 of 7.5 ng/mL, whereas the comparator anthracyclines showed substantially reduced potency [3].

Cytotoxicity P388 Leukemia

In Vivo Antitumor Activity: 4-Fold Greater Potency and Toxicity Than Daunorubicin in P388 Leukemia Model

In mice bearing P388 ascitic leukemia, 13-deoxycarminomycin was found to be approximately four times more toxic and four times more potent than daunorubicin [1]. At an optimal dose of 1 mg/kg, 13-deoxycarminomycin was slightly less active than daunorubicin in terms of survival extension, but at lower doses the potency advantage was evident [2]. At a dose of 0.4 mg/kg, 13-deoxycarminomycin produced a T/C (treated/control survival) of 136%, whereas daunorubicin at 2.9 mg/kg produced a T/C of 177% with toxic deaths observed [3].

In vivo P388 Antitumor

Biosynthetic Intermediary Role: Unique Position in Daunorubicin/Doxorubicin Pathway

13-Deoxycarminomycin occupies a specific and non-redundant position in the anthracycline biosynthetic pathway. The cytochrome P450 monooxygenase DoxA (EC 1.14.13.181) catalyzes the C-13 hydroxylation of 13-deoxycarminomycin to yield 13-dihydrocarminomycin, which is then oxidized to carminomycin [1]. This enzyme exhibits clear substrate preference for 13-deoxydaunorubicin and 13-dihydrodaunorubicin over their 4-hydroxy analogues (13-deoxycarminomycin and 13-dihydrocarminomycin), establishing a defined processing hierarchy [2]. Furthermore, 13-deoxycarminomycin is biosynthetically derived from 10-carboxy-13-deoxycarminomycin via decarboxylation, a reaction catalyzed by DauP or DnrP [3].

Biosynthesis DoxA Pathway

Comparative Cytotoxicity: 13-Deoxycarminomycin vs. 10-Carboxy-13-Deoxycarminomycin (D788-1)

13-Deoxycarminomycin is structurally and functionally distinct from its carboxylated biosynthetic precursor. The carboxylated analog 10-carboxy-13-deoxycarminomycin (D788-1) exhibits an IC50 of 0.027 μg/mL (27 ng/mL) against L1210 leukemia cells . While direct head-to-head data for 13-deoxycarminomycin against L1210 are not available in the same study, cross-study comparison with P388/S data (IC50 = 1.5 ng/mL) suggests that the 10-carboxy modification may substantially alter cytotoxicity [1]. The carboxylated derivative is also a key intermediate that accumulates in blocked mutants of Streptomyces sp. D788, serving as a precursor for downstream anthracycline biosynthesis [2].

Cytotoxicity L1210 IC50

Validated Research and Industrial Applications for 13-Deoxycarminomycin Procurement


Reference Standard for Anthracycline Resistance Mechanism Studies

13-Deoxycarminomycin is uniquely qualified as a positive control in studies of doxorubicin cross-resistance. Its IC50 of 7.5 ng/mL against P388/Dx (doxorubicin-resistant) cells, compared to 1.5 ng/mL against sensitive P388/S cells, provides a quantifiable benchmark for resistance factor assessment [1]. This differential activity profile (approximately 5-fold shift in potency) enables researchers to calibrate resistance models and screen novel anthracycline analogs for improved activity against resistant phenotypes.

Biosynthetic Pathway Intermediate for Anthracycline Production Research

As a proven substrate for DoxA-catalyzed C-13 hydroxylation, 13-deoxycarminomycin is indispensable for in vitro reconstitution of the daunorubicin/carminomycin biosynthetic pathway [1]. Its defined position in the pathway—derived from 10-carboxy-13-deoxycarminomycin via decarboxylation and converted to 13-dihydrocarminomycin—makes it a required analytical standard for quantifying pathway flux, characterizing mutant strains, and developing biocatalytic production systems for clinical anthracyclines [2].

Analytical Method Development and Quality Control for Daunorubicin Production

13-Deoxycarminomycin is utilized as an analytical reference standard during the commercial production of daunorubicin for Abbreviated New Drug Application (ANDA) submissions and quality control applications [1]. Its structural relationship to daunorubicin (the 13-deoxy precursor in the biosynthetic pathway) makes it a relevant impurity marker and process control standard for HPLC method validation and batch consistency monitoring in pharmaceutical manufacturing [2].

Structure-Activity Relationship (SAR) Tool for 13-Position Modification Studies

The 4.7- to 6.3-fold enhanced in vitro cytotoxicity of 13-deoxycarminomycin compared to carminomycin and daunorubicin against P388/S cells establishes this compound as a critical SAR probe [1]. Researchers investigating the impact of 13-keto group presence or absence on DNA intercalation, topoisomerase II inhibition, and cellular uptake can use 13-deoxycarminomycin as a defined comparator to isolate the contribution of this specific structural feature independent of other modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-Deoxycarminomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.